molecular formula C16H19ClN2O3S B10968133 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10968133
M. Wt: 354.9 g/mol
InChI Key: SEBCXFKCFVYHOE-UHFFFAOYSA-N
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Description

1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenylsulfonyl group and a furylmethyl group

Preparation Methods

The synthesis of 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl and furylmethyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

Compared to these compounds, 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C16H19ClN2O3S/c1-13-15(17)5-2-6-16(13)23(20,21)19-9-7-18(8-10-19)12-14-4-3-11-22-14/h2-6,11H,7-10,12H2,1H3

InChI Key

SEBCXFKCFVYHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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